molecular formula C13H16N4O3 B15197403 4-Isoxazolecarboxamide, 4,5-dihydro-N-methyl-5-(((methylamino)carbonyl)amino)-3-phenyl-, cis- CAS No. 35053-71-5

4-Isoxazolecarboxamide, 4,5-dihydro-N-methyl-5-(((methylamino)carbonyl)amino)-3-phenyl-, cis-

Cat. No.: B15197403
CAS No.: 35053-71-5
M. Wt: 276.29 g/mol
InChI Key: LSNXEDYXKIMDLH-UHFFFAOYSA-N
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Description

4-Isoxazolecarboxamide, 4,5-dihydro-N-methyl-5-(((methylamino)carbonyl)amino)-3-phenyl-, cis-: is a complex organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes. For this specific compound, the synthesis might involve the reaction of a nitrile oxide with a suitable alkene or alkyne precursor under controlled conditions. Catalysts such as copper (I) or ruthenium (II) are often used to facilitate these reactions .

Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity. These methods include the use of molecular iodine and hydroxylamine for the cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Isoxazole derivatives can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction reactions can convert isoxazole derivatives into their corresponding reduced forms.

    Substitution: Isoxazole compounds can participate in substitution reactions, where functional groups on the ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of 4-Isoxazolecarboxamide, 4,5-dihydro-N-methyl-5-(((methylamino)carbonyl)amino)-3-phenyl-, cis- involves its interaction with specific molecular targets in the body. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

    Isoxazole: The parent compound with a simpler structure.

    3,5-Disubstituted Isoxazoles: Compounds with substitutions at the 3 and 5 positions of the isoxazole ring.

    Isoxazolecarboxylic Acids: Compounds with a carboxylic acid group attached to the isoxazole ring.

Uniqueness: 4-Isoxazolecarboxamide, 4,5-dihydro-N-methyl-5-(((methylamino)carbonyl)amino)-3-phenyl-, cis- is unique due to its specific substitutions, which confer distinct biological activities and chemical properties. These unique features make it a valuable compound for research and development in various fields .

Properties

CAS No.

35053-71-5

Molecular Formula

C13H16N4O3

Molecular Weight

276.29 g/mol

IUPAC Name

N-methyl-5-(methylcarbamoylamino)-3-phenyl-4,5-dihydro-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C13H16N4O3/c1-14-11(18)9-10(8-6-4-3-5-7-8)17-20-12(9)16-13(19)15-2/h3-7,9,12H,1-2H3,(H,14,18)(H2,15,16,19)

InChI Key

LSNXEDYXKIMDLH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1C(ON=C1C2=CC=CC=C2)NC(=O)NC

Origin of Product

United States

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